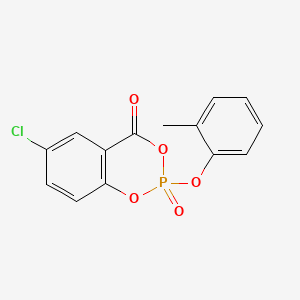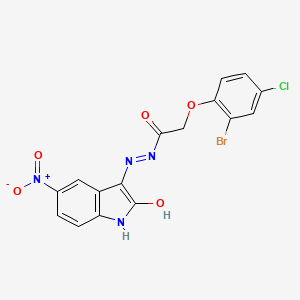
6-chloro-2-(2-methylphenoxy)-4H-1,3,2-benzodioxaphosphinin-4-one 2-oxide
Overview
Description
6-chloro-2-(2-methylphenoxy)-4H-1,3,2-benzodioxaphosphinin-4-one 2-oxide, also known as CPO-27, is a novel organophosphorus compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 6-chloro-2-(2-methylphenoxy)-4H-1,3,2-benzodioxaphosphinin-4-one 2-oxide is not fully understood. However, it is believed that the compound interacts with biological molecules, such as enzymes and receptors, to produce its effects. The exact mechanism of action depends on the application for which the compound is being used.
Biochemical and physiological effects:
6-chloro-2-(2-methylphenoxy)-4H-1,3,2-benzodioxaphosphinin-4-one 2-oxide has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound has antimicrobial properties and can inhibit the growth of various microorganisms. It has also been shown to have anti-inflammatory properties and can reduce inflammation in vitro. In vivo studies have shown that 6-chloro-2-(2-methylphenoxy)-4H-1,3,2-benzodioxaphosphinin-4-one 2-oxide can reduce tumor growth in mice and can improve the survival rate of mice with cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 6-chloro-2-(2-methylphenoxy)-4H-1,3,2-benzodioxaphosphinin-4-one 2-oxide in lab experiments include its high thermal stability, low toxicity, and ability to be synthesized using various methods. However, the limitations of using 6-chloro-2-(2-methylphenoxy)-4H-1,3,2-benzodioxaphosphinin-4-one 2-oxide in lab experiments include its limited solubility in water and its tendency to aggregate, which can affect its properties.
Future Directions
There are several future directions for research on 6-chloro-2-(2-methylphenoxy)-4H-1,3,2-benzodioxaphosphinin-4-one 2-oxide. One potential direction is to investigate its potential use in drug delivery systems. Another potential direction is to further investigate its antimicrobial properties and its potential use as an antimicrobial agent. Additionally, further research is needed to fully understand the mechanism of action of 6-chloro-2-(2-methylphenoxy)-4H-1,3,2-benzodioxaphosphinin-4-one 2-oxide and its potential use in cancer treatment.
Scientific Research Applications
6-chloro-2-(2-methylphenoxy)-4H-1,3,2-benzodioxaphosphinin-4-one 2-oxide has been extensively studied for its potential applications in various fields. In the field of catalysis, 6-chloro-2-(2-methylphenoxy)-4H-1,3,2-benzodioxaphosphinin-4-one 2-oxide has been used as a heterogeneous catalyst for the synthesis of various organic compounds. It has also been investigated for its potential application as a flame retardant due to its high thermal stability. In the field of medicine, 6-chloro-2-(2-methylphenoxy)-4H-1,3,2-benzodioxaphosphinin-4-one 2-oxide has been studied for its potential use in drug delivery systems and as an antimicrobial agent. It has also been investigated for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
6-chloro-2-(2-methylphenoxy)-2-oxo-1,3,2λ5-benzodioxaphosphinin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClO5P/c1-9-4-2-3-5-12(9)18-21(17)19-13-7-6-10(15)8-11(13)14(16)20-21/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBHFHPVMTVILI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OP2(=O)OC3=C(C=C(C=C3)Cl)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-methylphenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B3856249.png)
![1-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3856261.png)
![6-{[(4-bromophenyl)sulfonyl]amino}hexanoic acid](/img/structure/B3856279.png)
![2-({2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]hydrazino}carbonyl)-6-nitrobenzoic acid](/img/structure/B3856287.png)

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide](/img/structure/B3856295.png)

![4-[2-(3-nitrobenzoyl)carbonohydrazonoyl]phenyl 4-bromobenzoate](/img/structure/B3856321.png)

![ethyl cyano[(2-methyl-4-nitrophenyl)hydrazono]acetate](/img/structure/B3856327.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-nitrobenzamide](/img/structure/B3856349.png)